

# Aclerastide and Stem Cell Stimulation: A Critical Scientific Review

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

# **Executive Summary**

Aclerastide (DSC127), an angiotensin analogue, was initially investigated as a promising therapeutic agent for wound healing, particularly in the context of diabetic foot ulcers. The proposed mechanisms of action included angiotensin receptor agonism and the stimulation of stem cells to promote tissue regeneration. Despite promising preclinical data, aclerastide failed to demonstrate efficacy in Phase III clinical trials, leading to the termination of its development program. Subsequent research has elucidated a potential mechanism for this failure, revealing that aclerastide upregulates reactive oxygen species (ROS) and matrix metalloproteinase-9 (MMP-9), both of which are detrimental to the wound healing process. This technical guide provides a comprehensive overview of aclerastide, from its initial promise to its clinical failure, with a focus on the scientific data and experimental methodologies that have defined its trajectory.

#### Introduction

**Aclerastide** is a peptide analogue of angiotensin II.[1] It was developed by Derma Sciences with the therapeutic goal of treating skin disorders, including wounds and scars.[2] The initial hypothesis was that by acting as an angiotensin receptor agonist, **aclerastide** could stimulate cellular processes conducive to wound repair, including the mobilization and activity of stem cells.[2] Early preclinical studies in diabetic mouse models showed some positive effects on wound healing.[1] However, these promising initial findings did not translate into clinical



success. In 2015, the Phase III clinical trials for **aclerastide** in diabetic foot ulcer healing were terminated due to a determination of futility.[3] This document will synthesize the available scientific information on **aclerastide**, presenting the preclinical data, clinical trial outcomes, and the subsequent mechanistic studies that provide a likely explanation for its clinical failure.

#### **Preclinical and Clinical Data Overview**

The development of **aclerastide** was supported by early preclinical evidence suggesting its efficacy in wound healing. However, the outcomes of human clinical trials were starkly different. This section summarizes the key quantitative data from both preclinical and clinical investigations.

Table 1: Summary of Preclinical Efficacy Data in db/db Mice

| Treatment<br>Group | Dosing<br>Regimen                                                             | Outcome<br>Measure | Result                                               | Citation |
|--------------------|-------------------------------------------------------------------------------|--------------------|------------------------------------------------------|----------|
| Aclerastide        | 0.1<br>mg/wound/day<br>for 5 days,<br>starting<br>immediately after<br>injury | Wound Healing      | Superior efficacy<br>over becaplermin                | [1]      |
| Aclerastide        | 100 μ<br>g/wound/day for<br>14 days, starting<br>one day after<br>injury      | Wound Closure      | No acceleration in wound healing compared to vehicle | [4][5]   |

## **Table 2: Aclerastide Clinical Trial Status**



| Trial Phase   | Indication                           | Status                               | Reason for<br>Discontinuatio<br>n                | Citation |
|---------------|--------------------------------------|--------------------------------------|--------------------------------------------------|----------|
| Phase III     | Diabetic Foot<br>Ulcer               | Discontinued                         | Ineffectiveness<br>based on futility<br>analysis | [2][3]   |
| Phase I       | Wounds (in volunteers)               | No recent<br>development<br>reported | -                                                | [2]      |
| Not specified | Radiation-<br>induced skin<br>damage | Suspended                            | -                                                | [2]      |
| Not specified | Scars                                | Suspended                            | -                                                | [2]      |

# The Detrimental Signaling Pathway of Aclerastide in Wound Healing

Contrary to the initial hypothesis, subsequent research has revealed a signaling pathway activated by **aclerastide** that is detrimental to wound healing. As an angiotensin II analogue, **aclerastide** stimulates NADPH oxidase, leading to the production of reactive oxygen species (ROS).[1] Elevated ROS levels can then lead to the upregulation of active matrix metalloproteinase-9 (MMP-9), an enzyme known to be deleterious to the healing of diabetic wounds.[1][6]



Click to download full resolution via product page

Aclerastide's detrimental effect on wound healing.

# **Experimental Protocols**



The following sections detail the methodologies used in key experiments that elucidated the effects of **aclerastide** on diabetic wound healing.

## In Vivo Wound Healing Studies in db/db Mice

- Animal Model: Male, 8-week-old db/db mice were utilized as a model for diabetic wound healing.
- Wound Creation: A single, full-thickness excisional wound (8 mm diameter) was created on the dorsal thorax of each mouse.
- Treatment Application: Wounds were treated topically once daily with either aclerastide (100 μ g/wound/day ), a vehicle control (water), or a positive control (selective MMP-9 inhibitor ND-336).[4] Treatment commenced one day after wound infliction and continued for 14 days.
  [5]
- Wound Closure Measurement: The wound area was measured at specified time points (e.g., days 7, 10, and 14) to assess the rate of wound closure.[5]

#### In Vivo Imaging of Reactive Oxygen Species (ROS)

- Chemiluminescent Probe: L-012, a luminol analog, was used for the detection of NADPH oxidase-derived superoxide.
- Administration: Mice received an intraperitoneal injection of L-012 (25 mg/kg).
- Imaging: In vivo imaging was performed to detect the chemiluminescence signal from the wounds, indicating the levels of ROS.
- Quantification: Bioluminescence was quantified to compare ROS levels between treatment groups.[1]

## **Analysis of Active MMP-9 Levels**

- Sample Collection: Wound tissues were collected from the different treatment groups.
- Affinity Resin and Proteomics: An affinity resin that specifically binds to the active forms of MMPs was used to isolate active MMPs from the wound tissue homogenates.[5] The



captured proteins were then identified and quantified using proteomics.

 In Situ Zymography: This technique was used to visualize the activity of gelatinases like MMP-9 directly within the wound tissue sections. DQ-gelatin, a fluorogenic substrate, was applied to the tissue, and areas of MMP-9 activity were identified by fluorescence.[4]

# Quantitative Analysis of Aclerastide's Detrimental Effects

The studies investigating the mechanism of **aclerastide**'s failure provided quantitative data on its biochemical effects.

Table 3: Effect of Aclerastide on ROS and Active MMP-9

**Levels in Diabetic Mouse Wounds** 

| Analyte                          | Time Point | Fold Change<br>vs. Vehicle | Statistical<br>Significance | Citation |
|----------------------------------|------------|----------------------------|-----------------------------|----------|
| Reactive Oxygen<br>Species (ROS) | Day 1      | 3.0-fold increase          | P < 0.05                    | [1]      |
| Reactive Oxygen<br>Species (ROS) | Day 2      | 2.4-fold increase          | P < 0.05                    | [1]      |
| Active MMP-9                     | Day 1      | 2.7-fold increase          | P < 0.05                    | [1][5]   |
| Active MMP-9                     | Day 2      | 2.5-fold increase          | P < 0.05                    | [1][5]   |

#### **Discussion and Conclusion**

The story of **aclerastide** serves as a crucial case study in drug development, highlighting the importance of translating preclinical findings to clinical efficacy and the need for a thorough understanding of a drug's mechanism of action. While initially classified as a potential "stem cell stimulant," the in-depth scientific investigation following its clinical failure revealed a contrary and detrimental pathway.[2] The upregulation of ROS and active MMP-9 provides a compelling explanation for the lack of efficacy in healing diabetic foot ulcers, a condition already characterized by a complex and delicate biochemical environment.[1][6]



For researchers and scientists in the field of wound healing and regenerative medicine, the **aclerastide** example underscores the following key points:

- The complexity of wound healing: The wound microenvironment is intricate, and modulating a single pathway can have unforeseen and sometimes detrimental effects.
- The importance of appropriate preclinical models: While the db/db mouse is a standard model, the dosing regimen in early preclinical studies that showed promise was different from the more clinically relevant regimen used in later studies that showed no benefit.[1][5]
- The value of post-failure analysis: The investigations conducted after the termination of the clinical trials were instrumental in providing a scientific rationale for the observed lack of efficacy, offering valuable lessons for future drug development efforts.

In conclusion, **aclerastide** is not a viable therapeutic agent for wound healing and its association with stem cell stimulation should be viewed with caution and in the context of its ultimate clinical failure. The focus of future research should be on therapeutic strategies that can modulate the wound environment in a more nuanced and beneficial manner, potentially by targeting the very pathways that **aclerastide** was found to adversely affect.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Expression of active matrix metalloproteinase-9 as a likely contributor to the clinical failure of aclerastide in treatment of diabetic foot ulcers PMC [pmc.ncbi.nlm.nih.gov]
- 2. Aclerastide Derma Sciences AdisInsight [adisinsight.springer.com]
- 3. Derma Sciences's Phase III Aclerastide Study Terminated Due to Ineffectiveness -BioSpace [biospace.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]



- 6. Expression of active matrix metalloproteinase-9 as a likely contributor to the clinical failure of aclerastide in treatment of diabetic foot ulcers PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Aclerastide and Stem Cell Stimulation: A Critical Scientific Review]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1666543#aclerastide-and-stem-cell-stimulation]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com